molecular formula C6H6F3N3O B15201559 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine CAS No. 852921-89-2

4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine

Cat. No.: B15201559
CAS No.: 852921-89-2
M. Wt: 193.13 g/mol
InChI Key: CKMGVKJWGNIPMK-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C6H6F3N3O It is a pyrimidine derivative, characterized by the presence of a trifluoroethoxy group at the 4-position and an amino group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, nitro derivatives, and various amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in the body.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group at the 2-position can form hydrogen bonds with active sites of enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,2-Trifluoroethoxy)pyrimidin-2-amine is unique due to the specific positioning of the trifluoroethoxy and amino groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

852921-89-2

Molecular Formula

C6H6F3N3O

Molecular Weight

193.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-4-1-2-11-5(10)12-4/h1-2H,3H2,(H2,10,11,12)

InChI Key

CKMGVKJWGNIPMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1OCC(F)(F)F)N

Origin of Product

United States

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